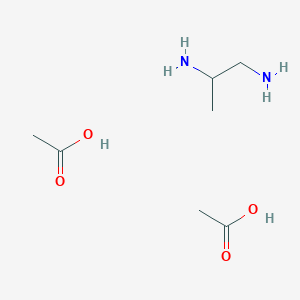
Acetic acid;propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;propane-1,2-diamine is an organic compound that combines the properties of acetic acid and propane-1,2-diamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentThis compound is used in various chemical processes, including as a bidentate ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid;propane-1,2-diamine can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps : [ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ] This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia.
Industrial Production Methods
Industrially, the compound is produced using the same ammonolysis process. The racemic mixture of this chiral compound can be separated into enantiomers by converting it into diastereomeric tartaric acid ammonium salts. After purification, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide .
化学反応の分析
Types of Reactions
Acetic acid;propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Acetic acid;propane-1,2-diamine has several scientific research applications, including:
作用機序
The mechanism of action of acetic acid;propane-1,2-diamine involves several steps:
Deprotonation: The amine groups can be deprotonated under basic conditions.
Nucleophilic Reaction: The compound can act as a nucleophile, reacting with electrophiles such as carboxylates or acyl chlorides.
Proton Transfer: Proton transfer steps are involved in the formation of amides or other derivatives.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.
1,3-Diaminopropane: Similar to propane-1,2-diamine but with amine groups on the first and third carbon atoms.
Isophorone diamine: A cycloaliphatic diamine used in similar applications.
Uniqueness
Acetic acid;propane-1,2-diamine is unique due to its chiral nature and its ability to form stable metal complexes as a bidentate ligand. This property makes it particularly valuable in coordination chemistry and industrial applications .
特性
CAS番号 |
60077-07-8 |
|---|---|
分子式 |
C7H18N2O4 |
分子量 |
194.23 g/mol |
IUPAC名 |
acetic acid;propane-1,2-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c1-3(5)2-4;2*1-2(3)4/h3H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChIキー |
QWSOGKQKELMGCQ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)N.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


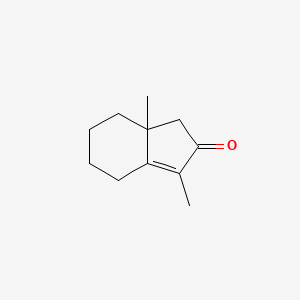
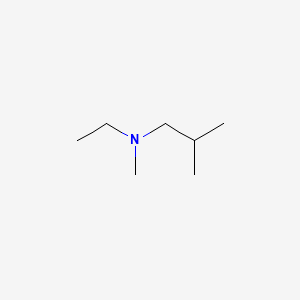
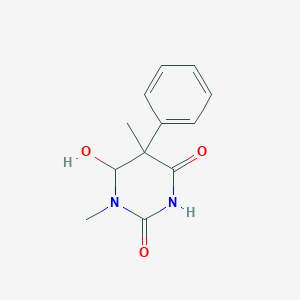
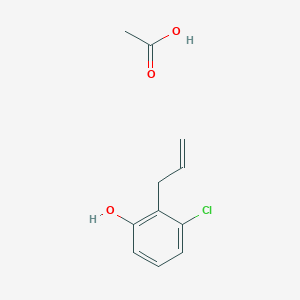
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

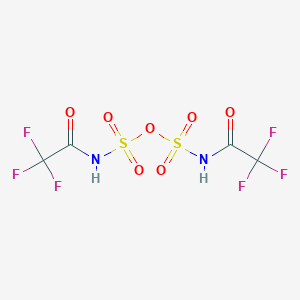

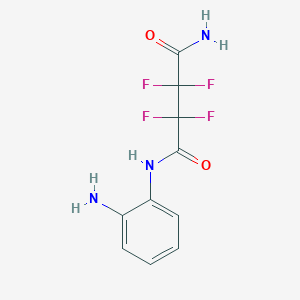

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
